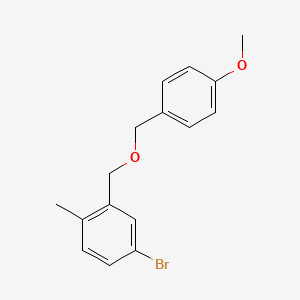

4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxybenzyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 4-bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis, particularly in breast and prostate cancer cell lines .

Mechanism of Action

The mechanism of action is primarily attributed to the compound's ability to interfere with cell signaling pathways involved in tumor growth. Specifically, it has been observed to inhibit the activity of certain kinases that are crucial for cancer cell survival and proliferation .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 5.2 | Apoptosis induction |

| Study B | PC-3 (Prostate) | 3.8 | Kinase inhibition |

Antimicrobial Properties

The compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy has been tested against strains such as Staphylococcus aureus and Streptococcus pneumoniae, showing promising results in inhibiting bacterial growth .

Synergistic Effects

In combination with other antimicrobial agents, this compound enhances the overall effectiveness, suggesting its potential use in combination therapies for treating resistant bacterial infections.

| Combination | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 22 |

| Compound B | S. pneumoniae | 25 |

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in the synthesis of functional polymers. These polymers can exhibit desirable properties such as increased thermal stability and enhanced mechanical strength .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The study found that specific substitutions on the benzene ring significantly affected the compounds' potency and selectivity towards cancer cells .

Case Study 2: Antimicrobial Activity

A collaborative study between multiple institutions investigated the antimicrobial effects of the compound against resistant bacterial strains. The findings indicated that not only did the compound inhibit bacterial growth effectively, but it also reduced biofilm formation, which is crucial for treating chronic infections .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry.

Biological Activity

4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene, a compound with significant structural complexity, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a bromine atom, a methoxy group, and an ether linkage, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : Certain analogs have been reported to inhibit pro-inflammatory cytokines, indicating their potential in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves methods such as alkoxyalkylation of electron-rich aromatic compounds. A common synthetic route is outlined below:

- Starting Materials : 4-Methoxybenzyl alcohol and 4-bromo-1-methylbenzene.

- Reagents : Use of acidic catalysts (e.g., HCl) and alkylating agents (e.g., paraformaldehyde).

- Procedure : The reaction is conducted under reflux conditions to facilitate the formation of the ether linkage.

Case Study 1: Antioxidant Activity

A study by Goswami et al. evaluated the antioxidant activity of structurally related compounds in vitro. The results indicated that these compounds significantly increased the activity of Nrf2-regulated genes in HepG2 cells, suggesting a protective effect against oxidative damage .

Case Study 2: Anticancer Potential

In another investigation, derivatives of this compound were tested against various cancer cell lines (e.g., MCF-7 and HepG2). The findings revealed IC50 values in the low micromolar range, demonstrating substantial cytotoxicity compared to control groups .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activities of related compounds:

Properties

IUPAC Name |

4-bromo-2-[(4-methoxyphenyl)methoxymethyl]-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c1-12-3-6-15(17)9-14(12)11-19-10-13-4-7-16(18-2)8-5-13/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMYADGVSKXAPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)COCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.